(2-Bromo-5-methoxyphenyl)acetaldehyde
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Description
“(2-Bromo-5-methoxyphenyl)acetaldehyde” is a chemical compound with the molecular formula C9H9BrO2 . It is a derivative of acetaldehyde, which has been substituted with a 2-bromo-5-methoxyphenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde group . The molecular weight of this compound is 229.07 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, compounds with similar structures, such as acetals, are known for their stability and lack of reactivity in neutral to strongly basic environments .Future Directions
While specific future directions for “(2-Bromo-5-methoxyphenyl)acetaldehyde” are not detailed in the sources retrieved, compounds with similar structures, such as 2-aminothiazole-based compounds, have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory actions . This suggests potential future research directions in drug development.
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,5-6H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVZAJYRNBKRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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